molecular formula C10H11F3N2 B14801972 (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine

Cat. No.: B14801972
M. Wt: 216.20 g/mol
InChI Key: PYQCZGJHDSEINN-UHFFFAOYSA-N
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Description

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H11F3N2 It features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction.

    Pyridine Ring Formation: The cyclopropyl ring is then attached to a pyridine ring through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with the trifluoromethyl group directly attached to the pyridine ring.

    (5-(Trifluoromethyl)cyclopropyl)pyridin-2-yl)methanamine: Similar structure but with the methanamine group attached to a different position on the pyridine ring.

Uniqueness

The unique combination of the trifluoromethyl group, cyclopropyl ring, and pyridine ring in (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

[5-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanamine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9(1-2-9)8-3-7(4-14)5-15-6-8/h3,5-6H,1-2,4,14H2

InChI Key

PYQCZGJHDSEINN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=CC(=C2)CN)C(F)(F)F

Origin of Product

United States

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